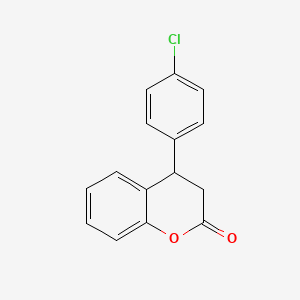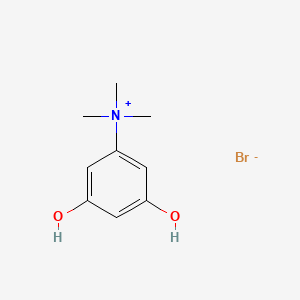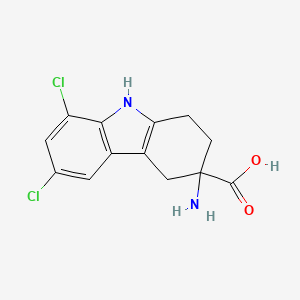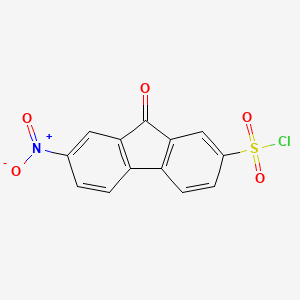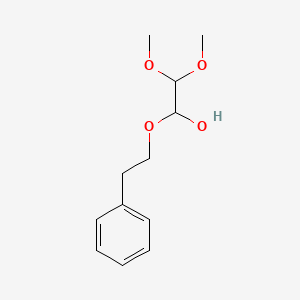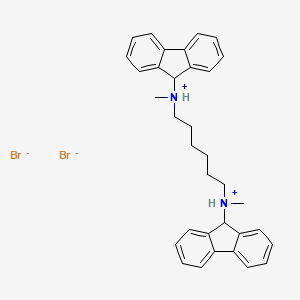
Nickel;platinum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel-platinum compounds are bimetallic alloys or complexes that combine the properties of both nickel and platinum. These compounds are known for their unique catalytic properties, making them highly valuable in various industrial and scientific applications. The combination of nickel and platinum results in materials that exhibit enhanced stability, reactivity, and selectivity compared to their monometallic counterparts.
準備方法
Synthetic Routes and Reaction Conditions: Nickel-platinum compounds can be synthesized through various methods, including co-precipitation, electrochemical deposition, and chemical reduction. One common method involves the co-precipitation of nickel and platinum salts, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions typically include controlled pH, temperature, and stirring to ensure uniform particle size and composition.
Industrial Production Methods: In industrial settings, nickel-platinum compounds are often produced through electrochemical deposition. This process involves the deposition of nickel and platinum onto a substrate using an electrolyte solution containing nickel and platinum salts. The deposition parameters, such as current density and electrolyte composition, are carefully controlled to achieve the desired alloy composition and properties .
化学反応の分析
Types of Reactions: Nickel-platinum compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the electronic and structural properties of the alloy.
Common Reagents and Conditions:
Oxidation: Nickel-platinum compounds can be oxidized using oxidizing agents such as hydrogen peroxide or oxygen. The reaction typically occurs at elevated temperatures and results in the formation of nickel and platinum oxides.
Reduction: Reduction reactions involve the use of reducing agents like hydrogen gas or sodium borohydride. These reactions are often carried out at high temperatures to ensure complete reduction of the metal oxides to their metallic state.
Substitution: Substitution reactions involve the replacement of one ligand or atom in the compound with another. For example, halide ligands in nickel-platinum complexes can be substituted with other ligands such as phosphines or amines under appropriate conditions.
Major Products Formed: The major products formed from these reactions include nickel and platinum oxides, reduced metallic forms of nickel and platinum, and various substituted complexes depending on the reagents used .
科学的研究の応用
Nickel-platinum compounds have a wide range of scientific research applications due to their unique properties:
Chemistry: In catalysis, nickel-platinum compounds are used as catalysts for hydrogenation, oxidation, and other chemical reactions.
Biology: Nickel-platinum compounds are studied for their potential use in biological applications, such as enzyme mimetics and biosensors.
Medicine: In medicine, nickel-platinum compounds are explored for their anticancer properties. Platinum-based drugs, such as cisplatin, are well-known for their effectiveness in treating various cancers.
Industry: Industrial applications of nickel-platinum compounds include their use in fuel cells, batteries, and electronic devices.
作用機序
The mechanism of action of nickel-platinum compounds depends on their specific application:
Catalysis: In catalytic applications, nickel-platinum compounds facilitate chemical reactions by providing active sites for reactants to adsorb and react.
Biological Activity: In biological systems, nickel-platinum compounds can interact with biomolecules such as DNA, proteins, and enzymes.
Electrochemical Applications: In electrochemical applications, nickel-platinum compounds act as electrodes or catalysts in fuel cells and batteries.
類似化合物との比較
- Nickel-palladium
- Nickel-ruthenium
- Platinum-palladium
- Nickel-copper
- Nickel-gold
Nickel-platinum compounds stand out due to their unique combination of properties from both nickel and platinum, making them highly versatile and valuable in various scientific and industrial applications.
特性
CAS番号 |
12059-08-4 |
|---|---|
分子式 |
NiPt |
分子量 |
253.78 g/mol |
IUPAC名 |
nickel;platinum |
InChI |
InChI=1S/Ni.Pt |
InChIキー |
PCLURTMBFDTLSK-UHFFFAOYSA-N |
正規SMILES |
[Ni].[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





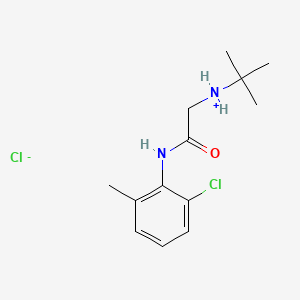
![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dinitroaniline](/img/structure/B13787799.png)
